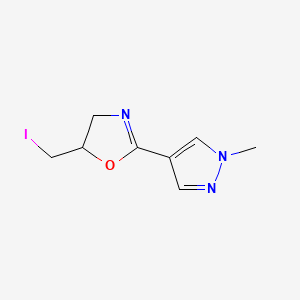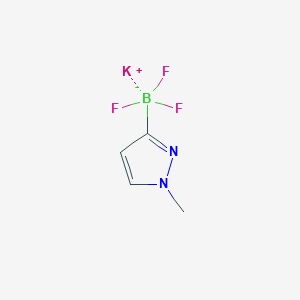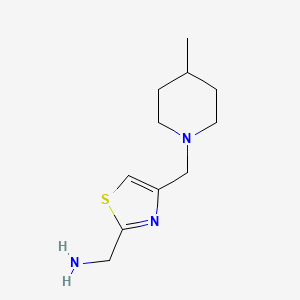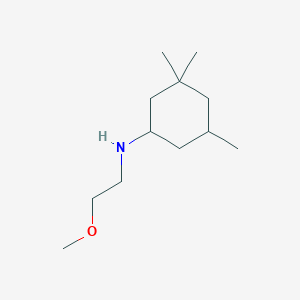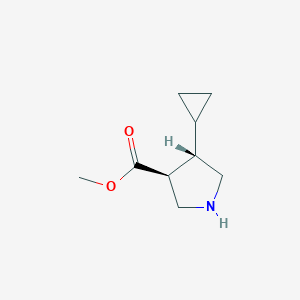![molecular formula C54H36N2 B13644340 3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B13644340.png)
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport ability .
Vorbereitungsmethoden
The synthesis of 3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole typically involves a multi-step process. One common method is the Buchwald-Hartwig coupling reaction, which is a palladium-catalyzed C-N bond formation reaction. This method is preferred due to its efficiency and the high purity of the final product .
-
Synthetic Route
Step 1: Preparation of the carbazole derivative by reacting carbazole with a halogenated aromatic compound in the presence of a palladium catalyst and a suitable base.
Step 2: Coupling of the prepared carbazole derivative with another aromatic compound using the Buchwald-Hartwig coupling reaction.
Step 3: Purification of the final product through column chromatography.
-
Industrial Production
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole undergoes various chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
- Conditions: Typically carried out in acidic or neutral conditions.
- Major products: Oxidized carbazole derivatives.
-
Reduction
- Common reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
- Conditions: Usually performed in anhydrous conditions.
- Major products: Reduced carbazole derivatives.
-
Substitution
- Common reagents: Halogenated compounds, nucleophiles.
- Conditions: Often carried out in the presence of a catalyst.
- Major products: Substituted carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of photochemical and thermal stability of organic compounds .
-
Biology
- Investigated for its potential use in biological imaging due to its fluorescent properties.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the development of new drugs with improved stability and efficacy.
-
Industry
Wirkmechanismus
The mechanism of action of 3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole involves its interaction with molecular targets and pathways:
-
Molecular Targets
-
Pathways Involved
- It participates in the formation of excitons, which are responsible for the emission of light in OLEDs.
- The high triplet energy level and thermal stability of the compound contribute to the efficiency and longevity of the devices .
Vergleich Mit ähnlichen Verbindungen
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole can be compared with other similar compounds, such as:
-
4,4’-Bis(9-carbazolyl)-1,1’-biphenyl (CBP)
- Similarities: Both compounds are used in OLEDs and have excellent hole-transport abilities.
- Differences: this compound has a more complex structure, which may contribute to its unique properties .
-
1,3,5-Tris(3-(carbazol-9-yl)phenyl)benzene (TCPB)
- Similarities: Both compounds are used as host materials in OLEDs.
- Differences: TCPB has a different core structure, which affects its photophysical properties .
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various fields and develop new technologies based on this versatile compound.
Eigenschaften
Molekularformel |
C54H36N2 |
|---|---|
Molekulargewicht |
712.9 g/mol |
IUPAC-Name |
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole |
InChI |
InChI=1S/C54H36N2/c1-3-12-37(13-4-1)39-22-24-40(25-23-39)41-26-30-45(31-27-41)55-51-20-9-7-18-47(51)49-35-43(28-32-53(49)55)44-29-33-54-50(36-44)48-19-8-10-21-52(48)56(54)46-17-11-16-42(34-46)38-14-5-2-6-15-38/h1-36H |
InChI-Schlüssel |
UKNGBAZRWOYJOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC(=C9)C1=CC=CC=C1)C1=CC=CC=C14 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


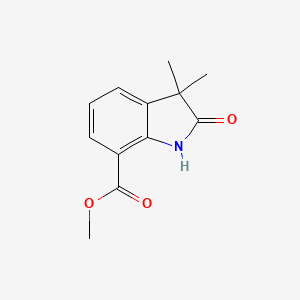


![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
